2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid
Description
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) group attached to the amino substituent at position 2 and methoxy groups at positions 4 and 3. This compound is structurally designed to serve as a protected amino acid intermediate, commonly utilized in peptide synthesis and medicinal chemistry. The Cbz group acts as a protective moiety for the amine functionality, enabling selective deprotection during multi-step syntheses . The dimethoxy substituents enhance solubility in organic solvents and may influence electronic properties, such as resonance stabilization of the aromatic ring.
Properties
Molecular Formula |
C17H17NO6 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-14-8-12(16(19)20)13(9-15(14)23-2)18-17(21)24-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
OUNWTGHKPWAAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group. The final step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyloxycarbonyl group can be removed under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of quinones.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Introduction of various functional groups in place of methoxy groups.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid depends on its specific application. In biological systems, the compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s structural analogs differ primarily in the substituents on the amino group and aromatic ring. Below is a comparative analysis of key derivatives:
*Hypothetical formula based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
